Cas no 1851707-83-9 (2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol)

2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol is a brominated derivative of a 7-oxabicyclo[2.2.1]heptane scaffold, featuring a reactive bromoethanol moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for constructing complex heterocyclic systems or functionalized bicyclic frameworks. The presence of both a bromine substituent and a hydroxyl group allows for further derivatization through nucleophilic substitution or oxidation reactions. Its rigid bicyclic structure may also impart stereochemical control in subsequent transformations. The compound's stability and well-defined reactivity profile make it suitable for applications in pharmaceutical and materials research, particularly where constrained ring systems are desired.
2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol structure
1851707-83-9 structure
商品名:2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
CAS番号:1851707-83-9
MF:C8H13BrO2
メガワット:221.091622114182
CID:6526013
PubChem ID:127009338

2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1851707-83-9
    • 2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
    • EN300-1894007
    • 2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
    • インチ: 1S/C8H13BrO2/c9-4-7(10)6-3-5-1-2-8(6)11-5/h5-8,10H,1-4H2
    • InChIKey: VXGOQOVWWLMPLI-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1CC2CCC1O2)O

計算された属性

  • せいみつぶんしりょう: 220.00989g/mol
  • どういたいしつりょう: 220.00989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 29.5Ų

2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894007-0.5g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
0.5g
$946.0 2023-09-18
Enamine
EN300-1894007-10.0g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
10g
$7065.0 2023-06-01
Enamine
EN300-1894007-0.1g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
0.1g
$867.0 2023-09-18
Enamine
EN300-1894007-2.5g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
2.5g
$1931.0 2023-09-18
Enamine
EN300-1894007-1.0g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
1g
$1643.0 2023-06-01
Enamine
EN300-1894007-1g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
1g
$986.0 2023-09-18
Enamine
EN300-1894007-5g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
5g
$2858.0 2023-09-18
Enamine
EN300-1894007-0.25g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
0.25g
$906.0 2023-09-18
Enamine
EN300-1894007-0.05g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
0.05g
$827.0 2023-09-18
Enamine
EN300-1894007-5.0g
2-bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
1851707-83-9
5g
$4764.0 2023-06-01

2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol 関連文献

2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-olに関する追加情報

Introduction to 2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol (CAS No. 1851707-83-9)

2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 1851707-83-9, belongs to a class of molecules characterized by a bicyclic framework and functional groups that make it a valuable scaffold for drug discovery and development.

The molecular structure of 2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol consists of a brominated ethyl group attached to a bicyclic oxygen-containing heterocycle, specifically 7-oxabicyclo[2.2.1]heptan-2-yl. This bicyclic system is derived from the natural product framework of abietane, which is commonly found in plants and has been studied for its various pharmacological properties. The presence of the bromine atom at the 2-position of the ethyl chain introduces a reactive site that can be utilized for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in the development of novel scaffolds based on natural product derivatives due to their potential to exhibit improved pharmacokinetic properties and reduced toxicity compared to traditional small-molecule drugs. The bicyclo[2.2.1]heptane core is particularly attractive because it mimics the conformational flexibility of many biologically active molecules, allowing for optimal interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of 2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol is its utility as a building block in medicinal chemistry. The bromine substituent provides a handle for palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. These reactions include Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, enabling the introduction of aryl, vinyl, or amino groups at various positions within the molecule.

Recent studies have demonstrated the potential of this compound as a precursor in the synthesis of bioactive molecules with therapeutic applications. For instance, derivatives of 7-oxabicyclo[2.2.1]heptan have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. The brominated ethyl group allows for further modifications that can enhance these biological activities while maintaining the structural integrity of the bicyclic core.

The synthesis of 2-Bromo-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by halogenation and functional group interconversion. Advances in catalytic methods have significantly improved the efficiency of these processes, making it possible to produce this compound on scales suitable for both research and industrial applications.

From a computational chemistry perspective, 2-Bromo-1-{7-oxabicyclo[2.2.1]heptan}-2-yethan-l)-ol has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have revealed that the bicyclic framework can adopt multiple conformations, which may influence its binding affinity and selectivity. The presence of the bromine atom also plays a crucial role in determining the compound's reactivity and stability under various conditions.

The pharmaceutical industry has shown particular interest in developing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer, diabetes, and neurodegenerative disorders. The unique structural features of Bromo-l-(o-bicyclo [z.z.z.i hept an-z-yI etha n-l)-ol (CAS No 1851707 83 9) make it an attractive candidate for designing such inhibitors. By leveraging its scaffold for structure-based drug design (SBDD), researchers aim to develop molecules that can modulate enzyme activity with high precision.

In conclusion,Bromo-l-(o-bicy clo [z.z.z.i hept an-z-yI etha n-l)-ol (CAS No 1851707 83 9) represents an exciting opportunity for innovation in drug discovery and development Its unique structural features potential biological activities and synthetic accessibility position it as a valuable tool for medicinal chemists exploring new therapeutic strategies。

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